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Compound of Interest

N-isopentyl-2-
Compound Name: _ _
(trifluoromethyl)benzamide

Cat. No.: B257001

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopentyl-2-(trifluoromethyl)benzamide, also known by its systematic name, Benzamide,
2-(trifluoromethyl)-N-(3-methylbutyl)-, is a chemical compound of interest in the fields of
medicinal chemistry and drug discovery. Its structural features, combining a flexible isopentyl
group with a trifluoromethyl-substituted benzamide core, suggest potential for interaction with
various biological targets. The trifluoromethyl group often enhances metabolic stability and
binding affinity of drug candidates. This technical guide provides a comprehensive overview of
the available information on this compound, including its chemical properties, a detailed
potential synthesis protocol, and an analysis of the biological activities of structurally related
molecules to infer its potential therapeutic applications. While a specific CAS number for this
compound is not readily available in public databases, its existence is documented by the
National Institute of Standards and Technology (NIST).

Chemical and Physical Properties

Based on available data for Benzamide, 2-(trifluoromethyl)-N-(3-methylbutyl)-, the following
properties are reported[1][2][3]:
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Property Value

Molecular Formula C13H16F3NO

Molecular Weight 259.27 g/mol

IUPAC Name N-(3-methylbutyl)-2-(trifluoromethyl)benzamide
SMILES CC(C)CCNC(=0)clccececlC(F)(F)F

LogP (Octanol/Water Partition Coefficient) 3.481 (Calculated)

Water Solubility -4.35 log(mol/L) (Calculated)

Experimental Protocols

While a specific protocol for the synthesis of N-isopentyl-2-(trifluoromethyl)benzamide is not
detailed in the reviewed literature, a standard amidation reaction represents a highly plausible
and efficient route. Two general methods are presented below.

Method 1: Amidation of 2-(Trifluoromethyl)benzoic Acid

This method involves the direct coupling of 2-(trifluoromethyl)benzoic acid with isopentylamine
using a suitable coupling agent.

Materials:

2-(Trifluoromethyl)benzoic acid
 Isopentylamine (3-methyl-1-butylamine)

¢ N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-
triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

e 4-Dimethylaminopyridine (DMAP) (catalytic amount)
e Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

e 1M Hydrochloric acid (HCI)
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Saturated sodium bicarbonate (NaHCO3) solution

Brine

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2S04)

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-
(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM or DMF.

e Add isopentylamine (1.1 eq) to the solution.

e If using DCC, add DCC (1.2 eq) and a catalytic amount of DMAP. If using HATU, add HATU
(1.2 eq) and a suitable non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA)
(2.0 eq).

« Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress
by thin-layer chromatography (TLC).

e Upon completion, if DCC was used, filter off the N,N'-dicyclohexylurea byproduct.

 Dilute the reaction mixture with DCM and wash sequentially with 1M HCI, saturated NaHCO3
solution, and brine.

e Dry the organic layer over anhydrous MgSO4 or Na2S04, filter, and concentrate under
reduced pressure.

» Purify the crude product by silica gel column chromatography using an appropriate solvent
system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-isopentyl-2-
(trifluoromethyl)benzamide.

o Characterize the final product by NMR spectroscopy (*H, 13C, 1°F) and mass spectrometry to
confirm its identity and purity.
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Method 2: Acyl Chloride Formation Followed by
Amination

This two-step procedure involves the conversion of the carboxylic acid to a more reactive acyl
chloride, which then reacts with the amine.

Materials:

2-(Trifluoromethyl)benzoic acid

Thionyl chloride (SOCI2) or oxalyl chloride ((COCI)2)

Anhydrous Dichloromethane (DCM) or Toluene

Isopentylamine

Triethylamine (Et3N) or pyridine

Procedure:

Step A: Synthesis of 2-(Trifluoromethyl)benzoyl chloride

e In a fume hood, add 2-(trifluoromethyl)benzoic acid (1.0 eq) to a round-bottom flask.

e Add an excess of thionyl chloride (e.g., 2-3 eq) or oxalyl chloride (1.5 eq) with a catalytic
amount of DMF if using oxalyl chloride.

o Reflux the mixture for 2-4 hours. The reaction can be monitored by the cessation of gas
evolution.

e Remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced
pressure to obtain the crude 2-(trifluoromethyl)benzoyl chloride. This intermediate is often
used immediately in the next step.

Step B: Amidation

e Dissolve the crude 2-(trifluoromethyl)benzoyl chloride in anhydrous DCM.
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 In a separate flask, dissolve isopentylamine (1.1 eq) and a base such as triethylamine or
pyridine (1.2 eq) in anhydrous DCM.

e Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with stirring.
o Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
o Work-up the reaction as described in Method 1 (washing with acid, base, and brine).

» Purify the product by silica gel column chromatography.

Potential Biological Activity and Mechanism of
Action

While no specific biological data for N-isopentyl-2-(trifluoromethyl)benzamide has been
found, the broader class of N-substituted benzamides has been investigated for various
therapeutic applications. Structurally similar compounds have shown activities as enzyme
inhibitors and signaling pathway modulators.

Enzyme Inhibition

A study on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which share the
trifluoromethylbenzoyl moiety, demonstrated inhibitory activity against acetylcholinesterase
(AChE) and butyrylcholinesterase (BUChE)[4]. The inhibitory concentrations (IC50) were found
to be in the micromolar range, with the potency influenced by the length of the alkyl chain. For
instance, derivatives with C5 to C7 alkyl chains showed optimal inhibition of BuChE[4]. This
suggests that N-isopentyl-2-(trifluoromethyl)benzamide could also exhibit inhibitory activity
against these or other enzymes.
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Compound Class Target Enzyme IC50 Range (uM) Reference
N-Alkyl-2-[4-
(trifluoromethyl)benzo  Acetylcholinesterase

_ 27.04 - 106.75 [4]
yllhydrazine-1- (AChE)
carboxamides
N-Alkyl-2-[4-
(trifluoromethyl)benzo Butyrylcholinesterase

58.01 - 277.48 [4]

yllhydrazine-1-

carboxamides

(BuChE)

Anticancer and Antimicrobial Activity

Other studies on trifluoromethyl-containing benzamides have explored their potential as

anticancer and antimicrobial agents[5][6]. For example, certain novel trifluoro-oxoacetamido

benzamides have shown potent inhibitory activity against Cholesteryl Ester Transfer Protein

(CETP), with IC50 values in the nanomolar to micromolar range[7]. Furthermore, some N-(2-(6-

substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives displayed

excellent anticancer activity against the A549 lung cancer cell line with IC50 values around 17-

19 pM[5].
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Compound Biological

Class Activity

IC50 / MIC

Cell Line /
Organism

Reference

Trifluoro-
oxoacetamido CETP Inhibition

benzamides

7.16 x 1078 -
1.24 uM

[7]

N-(2-(pyrazin-2-
yloxy)ethyl)-4- )

_ Anticancer
(trifluoromethoxy

)benzamides

17 - 19 pM

A549 (Lung

Cancer)

[5]

Aryl-urea
derivatives with ) ]

) Antibacterial
trifluoromethyl

groups

MIC: 4.88 pg/mL

B. mycoides, E.

coli

[6]

Aryl-urea
derivatives with )

. Anticancer
trifluoromethyl

groups

IC50: 12.4-44.4
UM

Various cancer

cell lines

[6]

Visualizations

Experimental Workflow: Amidation of 2-
(Trifluoromethyl)benzoic Acid
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Caption: General workflow for the synthesis of N-isopentyl-2-(trifluoromethyl)benzamide.
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Potential Signaling Pathway Involvement

Given that some N-substituted benzamides are known to induce apoptosis, a simplified
diagram illustrating a potential mechanism of action is provided. This is a generalized pathway
and would require experimental validation for the specific compound.
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Caption: Hypothetical signaling pathway leading to apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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